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Compound of Interest

Compound Name:
3-Chloroadamantane-1-carboxylic

acid

CAS No.: 34859-74-0

Cat. No.: B1583098 Get Quote

Executive Summary
3-Chloroadamantane-1-carboxylic acid (CAS: 21816-08-0) represents a critical bifunctional

adamantane scaffold in medicinal chemistry. Unlike the parent adamantane, which is purely

lipophilic, this derivative introduces orthogonal reactivity: a nucleophilic-susceptible carboxylic

acid and an electrophilic tertiary chloride. This duality makes it a high-value building block for

peptidomimetics (e.g., 11

-HSD1 inhibitors) and antiviral candidates where metabolic stability and lipophilicity modulation
are required.

This guide provides a definitive technical reference for the synthesis, purification, and

spectroscopic validation of this molecule, distinguishing it from common impurities like 1-

adamantanecarboxylic acid and 3-hydroxyadamantane-1-carboxylic acid.

Part 1: Structural Characterization & Molecular
Properties
The introduction of a chlorine atom at the 3-position of the adamantane cage breaks the
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symmetry of the parent adamantane and the

symmetry of 1-adamantanecarboxylic acid, resulting in a molecule with

symmetry. This reduction in symmetry significantly increases the complexity of the NMR
spectra compared to mono-substituted derivatives.

Table 1: Physicochemical Profile
Property Value / Description

CAS Number 21816-08-0

Formula

Molecular Weight 214.69 g/mol

Exact Mass
214.08 (for

)

Appearance White to off-white crystalline solid

Melting Point 136–138 °C (Lit.[1] consensus)

Solubility
Soluble in DCM,

, DMSO; Sparingly soluble in water

pKa (Calc.)

~4.6 (Slightly more acidic than 1-

adamantanecarboxylic acid due to inductive

effect of Cl)

Part 2: Spectroscopic Analysis (Deep Dive)
Mass Spectrometry (MS)
The mass spectrum provides the primary confirmation of the halogenation state.

Ionization Mode: EI (Electron Impact) or ESI- (Electrospray Ionization, Negative mode).

Key Diagnostic Peaks:

Molecular Ion (
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): Distinct isotopic pattern at m/z 214 (

) and 216 (

) with a characteristic 3:1 intensity ratio.

Base Peak: Often observed at m/z 169 (Loss of COOH,

) or m/z 179 (Loss of Cl,

).

Fragmentation: The adamantane cage is robust, but sequential loss of the functional

groups is the dominant pathway.

Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the integrity of the carboxylic acid and the presence of the C-Cl

bond.

Frequency (

)
Assignment Structural Insight

2800–3200 (Broad) O-H Stretch
Characteristic of carboxylic

acid dimers.

2850–2950
C-H Stretch (

)

Strong absorptions from the

adamantane cage methylene

groups.

1690–1710 C=O[2][3] Stretch

Carbonyl stretch. Shifted

slightly higher than non-

halogenated analogs due to

electron withdrawal.

600–800 C-Cl Stretch

Fingerprint region band

indicating tertiary alkyl

chloride.
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Nuclear Magnetic Resonance (NMR)
Note: Chemical shifts (

) are reported in

relative to TMS.

C NMR Analysis
The carbon spectrum is the most reliable method for distinguishing the 3-chloro derivative from

the 3-hydroxy impurity.

C1 (Carboxyl Quaternary):

ppm.[3]

C3 (Chlorine Quaternary):

ppm.[3]

Differentiation: In the 3-hydroxy derivative, this carbon appears further downfield (~68-70

ppm) but shows different relaxation times.

Bridgehead Carbons (C5, C7):

ppm.[3]

Methylene Carbons:

C2 (Between functional groups): Deshielded,

ppm.

C4, C10 (Adjacent to Cl):

ppm.

C8, C9 (Adjacent to COOH):

ppm.
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C6 (Distal):

ppm.[4]

H NMR Analysis
Due to the rigid cage structure, the protons appear as complex multiplets rather than clean

triplets/quartets.

11.0–12.0 (1H, br s): Carboxylic acid proton (

).

2.2–2.4 (2H, br s): Protons at C2 (sandwiched between Cl and COOH). Most deshielded
cage protons.

2.0–2.2 (4H, m): Protons adjacent to the Chlorine (C4, C10).

1.6–1.9 (8H, m): Remaining cage protons (C8, C9, C5, C7, C6).

Part 3: Synthetic Pathways & Quality Control
Synthesis Protocol: Radical Chlorination
The most scalable route involves the direct chlorination of 1-adamantanecarboxylic acid.

Reagents:

1-Adamantanecarboxylic acid (Starting Material)[3][5][6][7][8][9]

Aluminum Trichloride (

) - Lewis Acid Catalyst

Thionyl Chloride (

) or Chlorine donor

Step-by-Step Methodology:

Preparation: In a flame-dried 3-neck flask under

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/analytical-chemistry/nuclear-magnetic-resonance/1h-nmr-and-13c-nmr-chemical-shifts-of-impurities-chart
https://www.chemicalbook.com/SpectrumEN_828-51-3_13CNMR.htm
http://www.zhongbangxcl.com/product_detail_en/39.html
https://en.wikipedia.org/wiki/1-Adamantanecarboxylic_acid
https://www.guidechem.com/question/how-to-synthesize-3-hydroxy-1--id134493.html
https://www.chemicalbook.com/synthesis/1-3-adamantanedicarboxylic-acid.htm
https://orgsyn.org/demo.aspx?prep=CV5P0020
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


, dissolve 1-adamantanecarboxylic acid (1.0 eq) in dry chloroform or

.

Catalyst Addition: Cool to 0°C. Add anhydrous

(1.2 eq) portion-wise.

Chlorination: Add the chlorinating agent dropwise. Maintain temperature <10°C to prevent

polychlorination.

Reaction: Allow to warm to RT and reflux for 4–6 hours. Monitor by TLC (Mobile phase:

Hexane/EtOAc 3:1; Stain: PMA or

).

Quench: Pour mixture slowly onto crushed ice/HCl.

Extraction: Extract with DCM (

). Wash organics with brine, dry over

.

Purification: Recrystallize from Hexane/Acetone or Cyclohexane.

Workflow Visualization
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Caption: Figure 1. Synthetic workflow for the selective chlorination of 1-adamantanecarboxylic

acid.

Part 4: Quality Control & Impurity Management
In drug development, the most critical impurity to control is the 3-hydroxy analog, which can

form via hydrolysis of the chloride during workup if the pH is not strictly controlled.
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QC Decision Tree
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Caption: Figure 2. Quality Control logic for differentiating 3-chloro product from common

impurities.

Distinguishing Impurities
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Feature 3-Chloro (Target)
1-COOH (Starting
Material)

3-Hydroxy
(Impurity)

Melting Point 136–138 °C 172–175 °C 203–207 °C

C3 Carbon NMR ~68 ppm ~28 ppm (CH)
~69 ppm (but different

shift)

Solubility High in Moderate Lower (more polar)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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